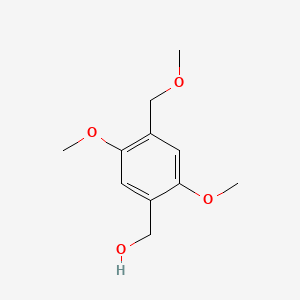

2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin (TCDD) is a persistent organic pollutant (POP) that is known to be a major environmental contaminant. It is a by-product of industrial processes such as the manufacture of pesticides, herbicides, and dioxins. It is also a known carcinogen and is associated with a range of health effects, including reproductive and developmental toxicity, immunotoxicity, and endocrine disruption.

Scientific Research Applications

2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin has been extensively studied in both laboratory and field studies. It has been used to investigate the effects of environmental contaminants on human health and the environment. It has also been used to study the mechanisms of toxicity and the potential health effects of exposure to environmental pollutants. In addition, 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin has been used in research to investigate the role of environmental contaminants in the development of cancer and other diseases.

Mechanism of Action

2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin is known to act as an agonist of the aryl hydrocarbon receptor (AhR), a transcription factor that is involved in the regulation of a variety of cellular processes. Activation of the AhR by 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin results in the transcription of a variety of genes involved in the metabolism and detoxification of environmental pollutants. In addition, 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin is known to interfere with the normal functioning of the immune system and can cause oxidative stress and DNA damage.

Biochemical and Physiological Effects

2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin is known to cause a range of biochemical and physiological effects in humans and animals, including reproductive and developmental toxicity, immunotoxicity, and endocrine disruption. It is also known to interfere with the normal functioning of the immune system and can cause oxidative stress and DNA damage. In addition, 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin has been linked to a variety of other health effects, including cancer, cardiovascular disease, and neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin in laboratory experiments has a number of advantages, including the ability to study the effects of environmental contaminants on human health and the environment. In addition, 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin can be used to investigate the mechanisms of toxicity and the potential health effects of exposure to environmental pollutants. However, there are also some limitations to the use of 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin in laboratory experiments, including the potential for toxicity to laboratory personnel and the potential for environmental contamination.

Future Directions

There are a number of potential future directions for research on 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin. These include further research into the mechanisms of toxicity, the potential health effects of exposure to environmental pollutants, and the development of more effective methods for detecting and monitoring 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin in the environment. In addition, research into the potential for 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin to interact with other environmental pollutants could provide valuable insight into the potential health impacts of exposure to multiple pollutants. Finally, research into the potential for 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin to be used as a biomarker of environmental contamination could provide valuable information to public health authorities and environmental regulators.

Synthesis Methods

2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin is synthesized by a variety of methods, including chlorination of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin) and the use of the chlorination-oxidation process. The chlorination-oxidation process is the most common method of synthesizing 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin and involves the reaction of chlorine with a mixture of organic compounds. This process is known to produce a variety of other chlorinated dioxins and furans in addition to 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin.

properties

IUPAC Name |

2,2,3,3-tetrachloro-5,6,7,8-tetrafluoro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4F4O2/c9-7(10)8(11,12)18-6-4(16)2(14)1(13)3(15)5(6)17-7 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZZGLKZBWLBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)OC(C(O2)(Cl)Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)

![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)

![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)

![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)